molecular formula C19H19NO8 B1140373 p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside CAS No. 83167-73-1

p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside

Cat. No.: B1140373
CAS No.: 83167-73-1
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-OGDGCPSESA-N
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Description

The compound p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside is a complex organic molecule with a unique structure that includes a pyrano-dioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with glycidol to form an intermediate, which is then subjected to further reactions to build the pyrano-dioxine ring system. The reaction conditions often involve the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or OsO4 can be used.

    Reduction: Reagents such as NaBH4 or LiAlH4 are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be explored for their therapeutic potential, particularly if they exhibit bioactivity in preliminary studies.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodioxine: A related compound with a simpler structure.

    1,3-Benzodioxin-4-one: Another compound with a similar dioxine ring system.

Uniqueness

The uniqueness of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of both phenoxy and nitro groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83167-73-1

Molecular Formula

C19H19NO8

Molecular Weight

389.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1

InChI Key

BGBDVEKOBCWPHZ-OGDGCPSESA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4

Synonyms

4-Nitrophenyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside; 

Origin of Product

United States

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